molecular formula C15H18N4O4 B4183390 N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide

Cat. No. B4183390
M. Wt: 318.33 g/mol
InChI Key: SFSCWPFCHVUGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide, also known as MBC-1010, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MBC-1010 belongs to the family of benzoxadiazoles, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has been shown to have anti-inflammatory effects and can inhibit the growth of certain viruses. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide for lab experiments is its potency and specificity. N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has been shown to have a high degree of selectivity for its target kinases, which makes it a valuable tool for studying signaling pathways involved in cancer and other diseases. However, one limitation of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide. One area of interest is in combination therapy, where N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide is used in conjunction with other drugs to enhance its anti-tumor activity. Another potential direction is in the development of prodrugs or analogs of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide with improved solubility and pharmacokinetics. Finally, further research is needed to fully understand the mechanism of action of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide and its potential therapeutic applications in other diseases.

Scientific Research Applications

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide has potent anti-tumor activity and can induce cancer cell death through multiple mechanisms.

properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-15(12-2-1-7-22-12)16-10-3-4-11(14-13(10)17-23-18-14)19-5-8-21-9-6-19/h3-4,12H,1-2,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSCWPFCHVUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide
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N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide
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N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide

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